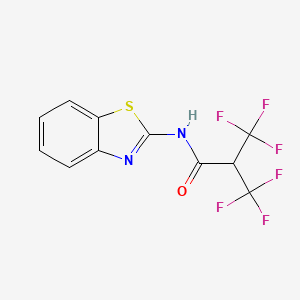![molecular formula C30H36O12 B14168171 [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate CAS No. 4356-97-2](/img/structure/B14168171.png)
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate: is a synthetic organic compound characterized by its complex structure, which includes multiple acetoxy groups and phenylmethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule that contains hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may also involve protection and deprotection steps to ensure selective acetylation of the desired hydroxyl groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield the corresponding hydroxyl derivatives, while oxidation could produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for constructing larger organic structures.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers may investigate its interactions with biological targets to develop new pharmaceuticals or study its effects on biological systems.
Industry: In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties. Its unique structure may impart desirable characteristics to the final products.
Wirkmechanismus
The mechanism of action of [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays or cellular assays.
Vergleich Mit ähnlichen Verbindungen
- [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate
- [3,4,5,6-Tetraacetyloxy-1,1-bis(phenylmethoxy)hexan-2-yl] acetate
Comparison: Compared to these similar compounds, [2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate is unique due to its specific arrangement of acetoxy and phenylmethoxy groups. This unique structure may result in different reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
4356-97-2 |
|---|---|
Molekularformel |
C30H36O12 |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
[2,3,4,5-tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate |
InChI |
InChI=1S/C30H36O12/c1-19(31)36-18-26(39-20(2)32)27(40-21(3)33)28(41-22(4)34)29(42-23(5)35)30(37-16-24-12-8-6-9-13-24)38-17-25-14-10-7-11-15-25/h6-15,26-30H,16-18H2,1-5H3 |
InChI-Schlüssel |
BXUMPCPEVFVVPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


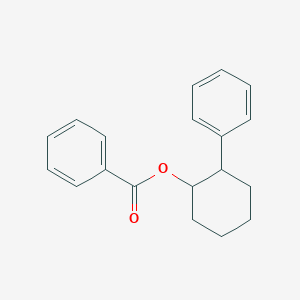

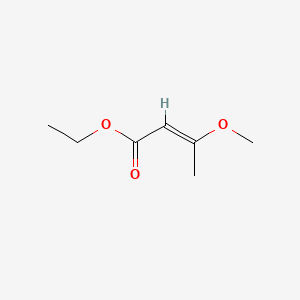
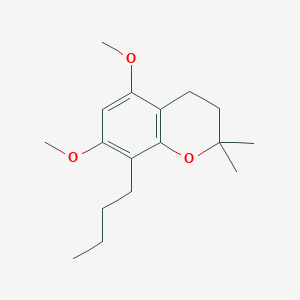
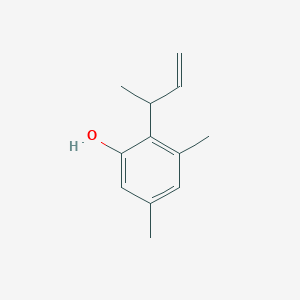
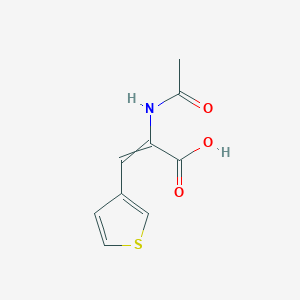
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
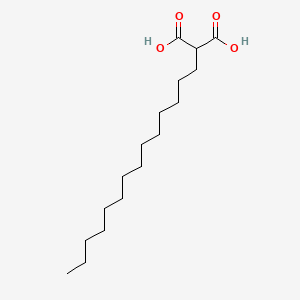
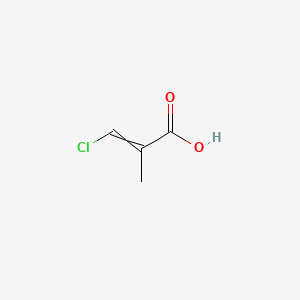
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
